molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B142351
CAS No.: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C15H22O2. It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide and methanol . This compound is known for its aromatic properties and is used primarily in organic synthesis.

Biochemical Analysis

Biochemical Properties

3,5-Di-tert-butyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base ligands. These ligands are crucial in forming metal complexes that are used in various catalytic processes. The compound interacts with enzymes such as manganese (III)-salen complex and cobalt (II) complexes of salicylaldimine . These interactions are essential for the catalytic activity of these metal complexes, which are used in enantioselective synthesis and other organic transformations .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. It is known to have antibacterial activity and is used in the preparation of nickel complexes . These complexes can influence cell function by interacting with cellular components, potentially affecting cell signaling pathways and gene expression. The compound’s structural similarity to 3,5-di-tert-butylcatechol suggests it may have similar effects on cellular metabolism, although it is not as potent an activator of the rat skeletal muscle ryanodine receptor Ca2+ channel .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of Schiff base ligands. These ligands can coordinate with metal ions, forming complexes that are active in various catalytic processes. The compound undergoes condensation reactions with amino-containing compounds to form these ligands . The resulting metal complexes can act as catalysts in enantioselective reactions, influencing the stereochemistry of the products .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is air-sensitive and should be stored in a dark, dry place at room temperature to maintain its stability . Over time, exposure to air and light can lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies on its effects on cellular function are limited, but its stability under controlled conditions suggests it can be used effectively in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like many organic compounds, it is likely that its effects vary with dosage. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, while higher doses could potentially lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of Schiff base ligands. These pathways involve the condensation of the compound with amino-containing molecules to form ligands that can coordinate with metal ions . The resulting metal complexes can participate in various catalytic processes, affecting metabolic flux and metabolite levels in the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility properties. The compound is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This solubility profile suggests that it may be transported within cells via lipid membranes and distributed to various cellular compartments where it can exert its effects .

Subcellular Localization

Its solubility in organic solvents and potential interactions with lipid membranes suggest that it may localize to membrane-bound organelles such as the endoplasmic reticulum and mitochondria . This localization could influence its activity and function within the cell, potentially affecting processes such as protein synthesis and energy metabolism .

Preparation Methods

3,5-Di-tert-butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the substitution reaction of toluene derivatives. Specifically, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield this compound . Another method involves the reaction of 3,5-di-tert-butylphenyl ether with iodine and subsequent reduction to obtain the target compound .

Chemical Reactions Analysis

3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various amines for condensation reactions. Major products formed include Schiff bases, alcohols, and carboxylic acids.

Scientific Research Applications

3,5-Di-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is similar to other substituted benzaldehydes, such as:

The uniqueness of this compound lies in its dual tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility properties.

Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQVLZDOZPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350777
Record name 3,5-Di-tert-butylsalicylaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-07-7
Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-di-tert-butyl-2-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYLSALICYLALDEHYDE
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Synthesis routes and methods I

Procedure details

2,4-di-t-butylphenol (75 g, 0.36 mole) was dissolved in 200 ml absolute ethanol in a 1 L round bottom flask equipped with a water-cooled condenser. Sodium hydroxide (82 g, 2.0 moles) was dissolved in 80 ml water and added while still hot to the solution of phenol. Chloroform (156 g, 1.31 mole) was added in 2 ml portions over a 45-minute period. The resulting yellow-brown mixture was stirred 1 hour while cooling to ambient temperature. The mixture was diluted with 500 ml of 1M sulfuric acid and extracted with 200 ml of dichloromethane. The organic layer was isolated in a separatory funnel and dried over anhydrous magnesium sulfate. The mixture was filtered and rotoevaporated to a thick syrup. The yield was 33%. The IR spectrum of the crude product showed the characteristic aldehyde carbonyl (C=O) stretching frequency at 1648 cm-1. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

A mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of HMT in 500 mL of glacial acetic acid was heated at 130 C. with stirring for 2 hours. A solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid was then added and the resulting solution was refluxed for 0.5 hour. The solution was cooled to around 60°-80° C. and the organic phase was separated from the aqueous phase. The organic phase was recrystallized twice from 150-200 mL of cold (0°-5° C.) methanol to give 93 to 107 g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde of greater than 95% purity by HPLC. mp 60°-62° C. 1H-NMR (60 MHz, CDCl3): δ9.8 (s,1H); 7.6 (d,1H); 7.3 (d,1H); 1.2-1.5 (d,18H). IR (KBr): 3400, 2980, 1650 cm-1.
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Synthesis routes and methods III

Procedure details

A mixture of 10.42 g (50 mmol) of 2,4-di-tert-butylphenol and 21.03 g 150 mmol) of hexamethylenetetramine (HMT) in 50 mL of glacial acetic acid was heated at 130° C. with stirring for 2 hours. Twenty-five mL of water was then added and the resulting mixture was refluxed for 0.5 h. After cooling and workup as in Example 1, 5.5 g of 3,5-di-tert-butylsalicylaldehyde was obtained (46.9% yield).
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Synthesis routes and methods IV

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Synthesis routes and methods V

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?

A1: The molecular formula of this compound is C15H22O2, and its molecular weight is 234.33 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic signals:

  • IR Spectroscopy: A strong absorption band around 1630 cm-1 corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group. []
  • NMR Spectroscopy: 1H NMR and 13C NMR spectra reveal distinct signals for the tert-butyl groups, aromatic protons, and aldehyde proton. [, ]

Q3: How is this compound utilized in catalysis?

A3: this compound serves as a precursor for the synthesis of salen ligands, which are widely employed in asymmetric catalysis. [, , ]

Q4: What makes salen ligands derived from this compound effective in asymmetric catalysis?

A4: Salen ligands, typically coordinated to transition metals like titanium or vanadium, create a chiral environment around the metal center. This chirality allows for enantioselective control in reactions like the asymmetric addition of trimethylsilyl cyanide to aldehydes, leading to the formation of chiral cyanohydrins with high enantiomeric excesses. [, , ]

Q5: What is the role of water in catalytic reactions involving titanium salen complexes derived from this compound?

A5: Research indicates that water plays a critical role in activating the titanium salen complex precursor, forming dimeric complexes of the form [(salen)Ti(μ-O)]2. These dimeric species are believed to be the actual catalytic species responsible for the observed reactivity and enantioselectivity. []

Q6: How does the structure of this compound impact its stability and applications?

A6: The presence of bulky tert-butyl groups in the 3 and 5 positions of the aromatic ring contributes to the stability of the compound and derivatives. These groups provide steric hindrance, protecting the reactive aldehyde and hydroxyl groups. This steric protection enhances the compound's stability under various conditions and influences its reactivity in chemical reactions. [, , ]

Q7: What is the significance of supramolecular aggregation in this compound-derived complexes?

A7: Studies on copper complexes formed with organosiloxane ligands incorporating this compound reveal supramolecular aggregation in organic solvents like dimethylformamide. [] This aggregation arises from the interplay between the nonpolar organosiloxane moiety and the polar metal-complexed hydroxy-azomethine groups. This self-assembly behavior influences the compound's solubility, thermal stability, and surface activity, making it potentially valuable in materials science applications.

Q8: How is computational chemistry employed in research involving this compound?

A8: Computational methods, such as density functional theory (DFT) calculations, are employed to gain insights into the electronic structure, spectroscopic properties, and reactivity of this compound and its metal complexes. These calculations help elucidate reaction mechanisms, predict spectroscopic data, and understand the role of substituents on the compound's properties. [, , ]

Q9: How do structural modifications to this compound impact the properties of its derivatives?

A9: Modifications to the this compound scaffold, such as introducing different substituents on the aromatic ring or altering the bridging groups in salen-type ligands, can significantly influence the properties of the resulting compounds. These changes can impact factors such as the compound's stability, redox potential, catalytic activity, and selectivity. [, , , ]

Q10: What are some emerging applications of this compound derivatives?

A10: this compound derivatives have shown promise in various fields:

  • Antioxidants: Chitosan-based macromolecular antioxidants incorporating this compound units exhibit enhanced anti-thermal aging properties in styrene-butadiene rubber/silica composites. []
  • Fluorescent probes: Unsymmetrical Schiff base derivatives of this compound display selective fluorescence responses to specific metal ions, highlighting their potential as chemosensors. []

Q11: How does this compound contribute to the development of multifunctional materials?

A11: The compound's versatility as a building block allows for the incorporation of specific functionalities into complex molecular architectures. For example, combining this compound with triaminoguanidinium chloride yielded a compound (TGHB) exhibiting excited-state intramolecular proton transfer (ESIPT). [] This ESIPT process resulted in a remarkable fluorescence enhancement in the solid state, making TGHB a promising candidate for applications like solid-state emitters and fluorescent platforms with "write-erase-write" capabilities.

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